

Neriifolin chemical structure and properties

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Compound of Interest

Compound Name: *Neriifolin*

Cat. No.: *B146818*

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An In-depth Technical Guide on **Neriifolin**

Introduction

Neriifolin is a potent, naturally occurring cardiac glycoside belonging to the cardenolide class of steroids.[1] It is primarily isolated from various parts of plants such as *Cerbera odollam*, *Cerbera manghas*, and *Thevetia neriifolia*. [2][3] Structurally, it is a glycoside of digitoxigenin.[1] Traditionally recognized for its cardiotonic and toxic properties, recent scientific investigation has unveiled its significant potential in oncology and neuroprotection.[4] **Neriifolin's** primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump, a critical enzyme for maintaining cellular electrochemical gradients.[4] [5][6] This inhibition triggers a cascade of downstream signaling events, making **neriifolin** a compound of substantial interest for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological activities, and the experimental protocols used for its study.

Chemical Structure and Properties

Neriifolin is characterized by a steroid nucleus linked to a five-membered lactone ring (a cardenolide) and a deoxy sugar moiety, L-thevetose.[1]

Chemical Identification

A summary of the key chemical identifiers for **neriifolin** is presented in Table 1.

Identifier	Value	Reference
CAS Number	466-07-9	[1][5][7]
Molecular Formula	C30H46O8	[1][7]
IUPAC Name	3- [(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one	[1]
InChI Key	VPUNMTHWNSJUOG-BAOINKAISA-N	[1]
Canonical SMILES	C[C@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)OC">C@@HO	[8]
Synonyms	17β-Neriifolin, Digitoxigenin 3-(alpha-L-thevetoside), Cerberin	[1][2][5]

Physicochemical Properties

The key physicochemical properties of **neriifolin** are detailed in Table 2.

Property	Value	Reference
Molecular Weight	534.68 g/mol	[1][7]
Appearance	Pale Yellow or White Solid	[9]
Melting Point	218-225 °C	[2]
Solubility	DMSO: ≥ 60 mg/mL; Slightly soluble in Chloroform, Methanol, and Water	[6][10]
Storage Temperature	-20°C (Powder, for long-term)	[6]
Optical Rotation	$[\alpha]_{D23} -50.2^\circ$ (in CH ₃ OH)	[2]

Pharmacological Properties and Mechanism of Action

Neriifolin exhibits a range of biological activities, primarily stemming from its ability to inhibit the Na⁺/K⁺-ATPase enzyme. This action disrupts cellular ion homeostasis, leading to increased intracellular sodium and subsequently, calcium levels, which underpins both its cardiotonic and cytotoxic effects.[4][11]

Anticancer Activity

Neriifolin has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines.

- **Induction of Apoptosis:** In human hepatocellular carcinoma (HepG2) cells, **neriifolin** induces apoptosis through the activation of caspase-3, -8, and -9, and the upregulation of Fas and Fas Ligand (FasL) proteins.[5][12] It also causes apoptosis in ovarian, breast, colorectal, and skin cancer cells.[3]
- **Cell Cycle Arrest:** Treatment with **neriifolin** leads to cell cycle arrest at the S and G2/M phases in HepG2 cells.[5][12]
- **Endoplasmic Reticulum (ER) Stress:** In prostate cancer cells, **neriifolin** activates ER stress, which in turn attenuates DNA damage repair mechanisms and promotes apoptosis via the

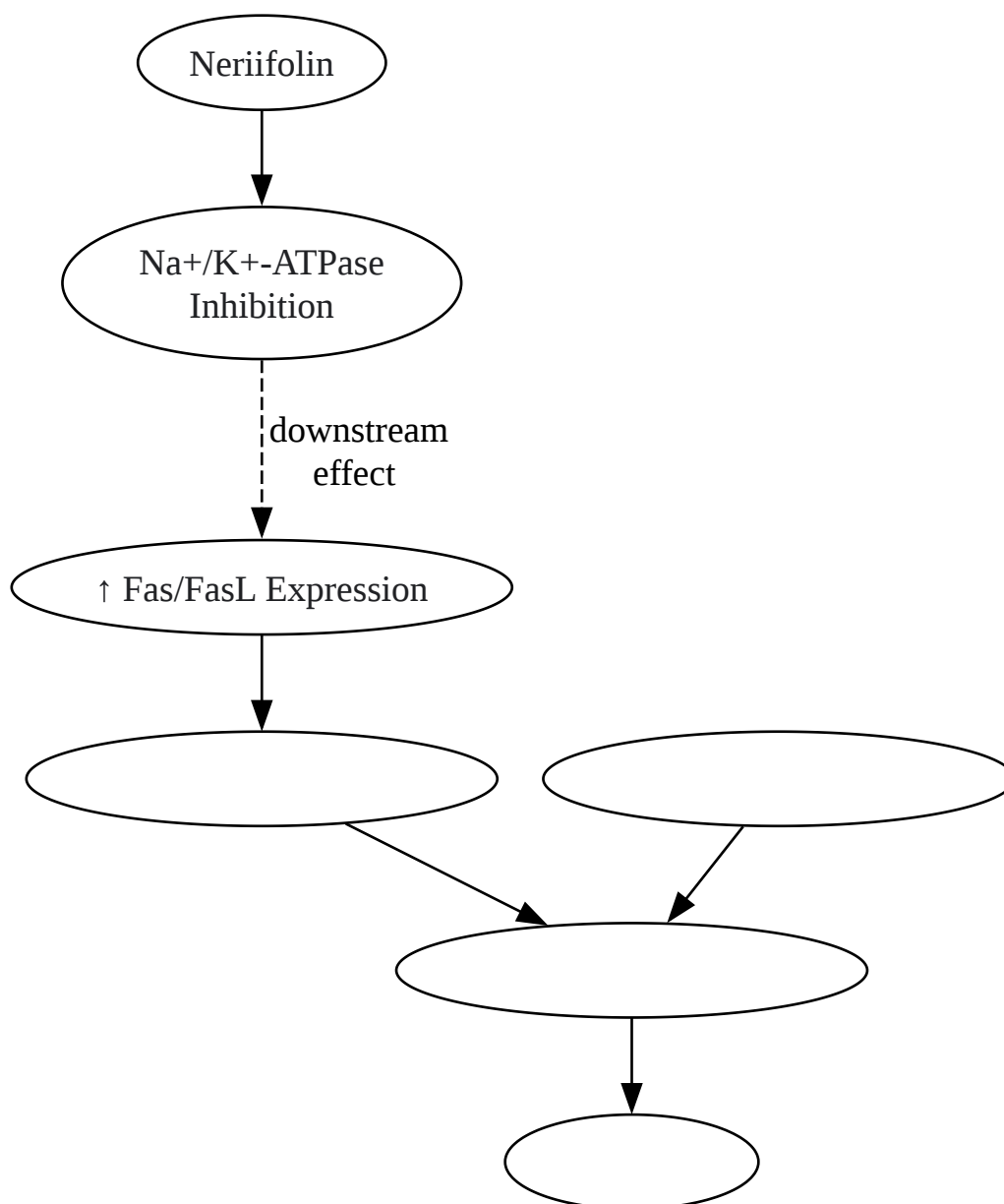
CHOP-C/EBP- α signaling axis.[13]

- Autophagy Inhibition: **Neriifolin** can target beclin 1 and inhibit the formation of LC3-associated phagosomes, a key step in autophagy.[5]

The cytotoxic efficacy of **neriifolin** against several human cancer cell lines is summarized in Table 3.

Cell Line	Cancer Type	IC50 Value (μ M)	Reference
MCF-7	Breast	0.022 ± 0.0015	[3]
T47D	Breast	0.023 ± 0.0012	[3]
HT-29	Colorectal	0.025 ± 0.0013	[3]
A2780	Ovarian	0.028 ± 0.0015	[3]
SKOV-3	Ovarian	0.030 ± 0.0018	[3]
A375	Skin (Melanoma)	0.026 ± 0.0014	[3]
HepG2	Liver	0.13 ± 0.01 (48h)	[14]

Signaling Pathways



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Cardioprotective and Neuroprotective Effects

While toxic at high doses, low-dose administration of 17 β H-**neriifolin** has shown potential in improving cardiac remodeling in heart failure models by modulating calcium handling proteins like SERCA-2a and NCX.[11] Furthermore, **neriifolin** has demonstrated neuroprotective

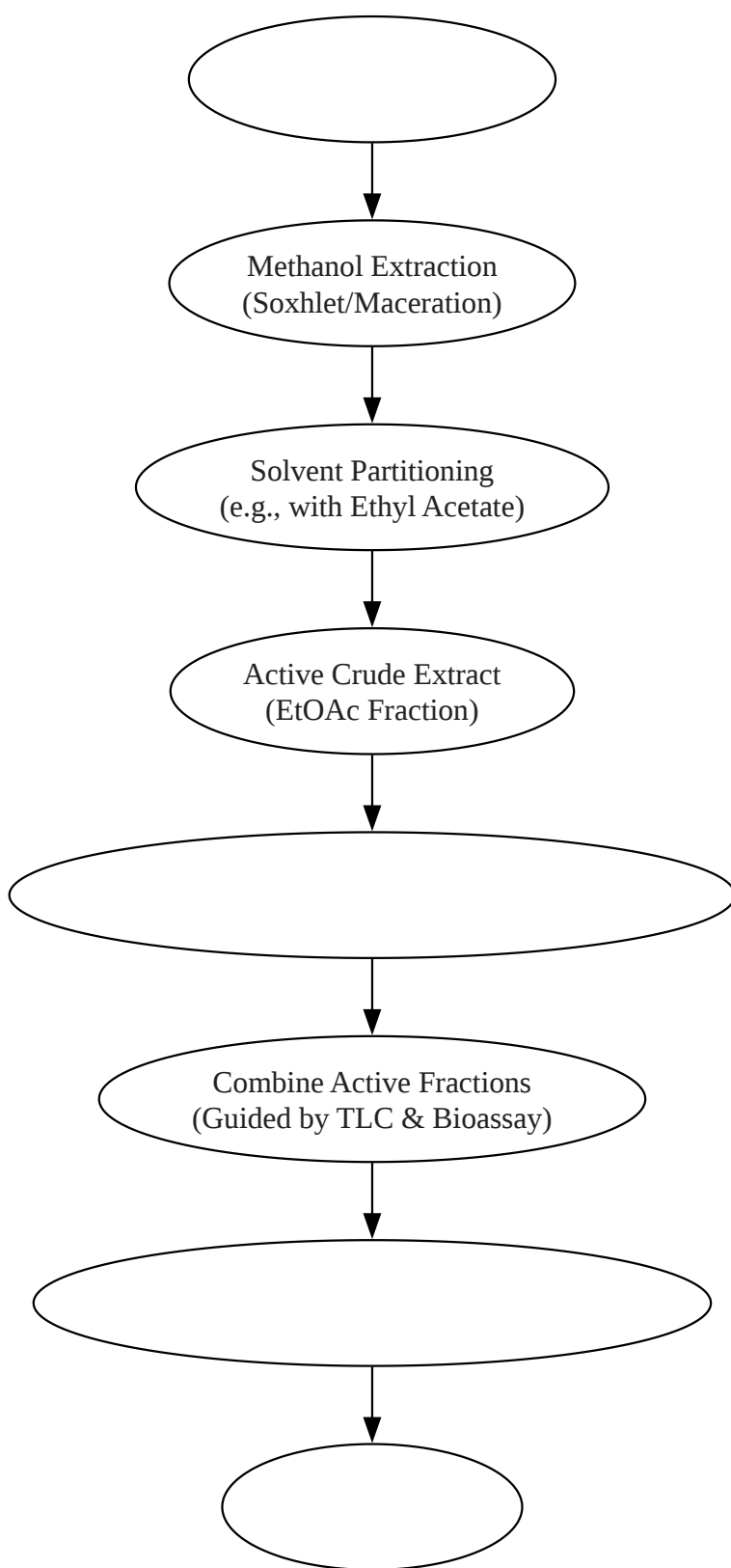
activity in models of oxygen-glucose deprivation (OGD), suggesting a therapeutic potential for ischemic events.[\[4\]](#)

Experimental Protocols

This section outlines methodologies for the extraction, isolation, and biological evaluation of **neriifolin**.

Protocol 1: Extraction and Isolation from Plant Material

This protocol describes a general bioassay-guided method for isolating **neriifolin** from plant leaves, such as from *Cerbera odollam*.[\[3\]](#)[\[15\]](#)



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- **Extraction:** Dried and powdered leaves are extracted exhaustively with methanol (MeOH) using a Soxhlet apparatus or maceration. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. The cytotoxicity of each fraction is tested to identify the active fraction (typically the EtOAc fraction).
- **Fractionation:** The active EtOAc fraction is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a gradient of n-hexane-EtOAc to yield multiple sub-fractions.
- **Purification:** Sub-fractions showing high activity are combined and further purified using repeated Column Chromatography (CC) on silica gel with a suitable eluent system (e.g., n-hexane-EtOAc gradient).
- **Characterization:** The purity of the isolated compound is assessed by HPLC and its structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[\[16\]](#)

Protocol 2: In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.[\[3\]](#)

- **Cell Plating:** Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
- **Compound Treatment:** Treat cells with a serial dilution of **neriifolin** (e.g., from 0.001 to 10 μ M) and a vehicle control (e.g., 0.1% DMSO) for 72 hours.
- **Cell Fixation:** Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour. Wash the plates five times with slow-running tap water.
- **Staining:** Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

- **Washing:** Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
- **Solubilization and Reading:** Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Detection - Hoechst 33342 Staining

This method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.^[3]

- **Cell Culture:** Grow cells on glass coverslips in a 6-well plate and treat with **neriifolin** at its IC50 concentration for 24-48 hours.
- **Staining:** Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.
- **Permeabilization:** Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- **Hoechst Staining:** Incubate the cells with Hoechst 33342 stain (1 µg/mL) for 15 minutes in the dark.
- **Washing and Mounting:** Wash the cells with PBS and mount the coverslips onto microscope slides.
- **Visualization:** Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.

Protocol 4: Na⁺/K⁺-ATPase Activity - Malachite Green Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the Na⁺/K⁺-ATPase enzyme.^[3]

- **Enzyme Preparation:** Use a commercially available purified Na⁺/K⁺-ATPase enzyme preparation (e.g., from porcine cerebral cortex).
- **Reaction Mixture:** In a 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, KCl, NaCl, and the enzyme.
- **Inhibition:** Add varying concentrations of **neriifolin** or a known inhibitor like ouabain to the wells and pre-incubate for 15-30 minutes at 37°C.
- **Initiate Reaction:** Start the enzymatic reaction by adding ATP to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C.
- **Stop Reaction & Color Development:** Stop the reaction and detect the released phosphate by adding a Malachite Green reagent. This reagent forms a colored complex with inorganic phosphate.
- **Measurement:** Read the absorbance at ~620 nm. The amount of phosphate released is inversely proportional to the inhibitory activity of **neriifolin**.
- **Analysis:** Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Conclusion

Neriifolin is a multifaceted cardiac glycoside with a well-defined chemical structure and a potent inhibitory effect on the Na⁺/K⁺-ATPase pump. Its significant in vitro cytotoxicity against a broad range of cancer cell lines, coupled with its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways, positions it as a promising candidate for further investigation in cancer therapy.[12] Additionally, its emerging roles in cardioprotection and neuroprotection warrant deeper exploration.[4][11] The experimental protocols detailed herein provide a robust framework for researchers to extract, purify, and evaluate the biological activities of **neriifolin**, facilitating its continued development from a natural toxin to a potential therapeutic agent.

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References

- 1. Neriifolin | C₃₀H₄₆O₈ | CID 441867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neriifolin [drugfuture.com]
- 3. The In Vitro Anti-Cancer Activities of 17 β H-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na⁺, K⁺-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neriifolin | 17 β -Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. PubChemLite - Neriifolin (C₃₀H₄₆O₈) [pubchemlite.lcsb.uni.lu]
- 9. Neriifolin | CymitQuimica [cymitquimica.com]
- 10. abmole.com [abmole.com]
- 11. 17 β H-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neriifolin from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac glycoside neriifolin exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CAS 7044-31-7 | 17 α -Neriifolin [phytopurify.com]
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